molecular formula C14H21N3O2 B15238919 Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Cat. No.: B15238919
M. Wt: 263.34 g/mol
InChI Key: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
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Description

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate is a compound belonging to the carbamate family, which are derivatives of carbamic acid Carbamates are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate typically involves the reaction of hexylamine with 4-aminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants .

Industrial Production Methods

Industrial production of carbamates, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as tin or indium triflate can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antioxidant properties also contribute to its mechanism of action by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate stands out due to its specific structural features, which confer unique properties such as enhanced stability and reactivity.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N

Origin of Product

United States

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